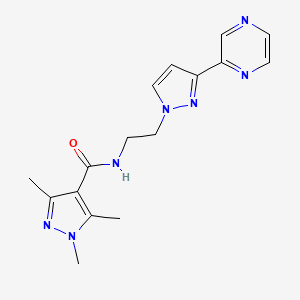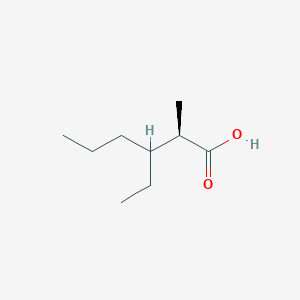
1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nematocidal Evaluation
Pyrazole carboxamide derivatives have been identified as possessing significant nematocidal activity. A study by Zhao, Xing, Xu, Peng, and Liu (2017) synthesized a series of fluorine-containing pyrazole carboxamides. These compounds exhibited weak fungicidal activity but considerable effectiveness against the nematode M. incognita (Zhao et al., 2017).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole carboxamides. They studied the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via specific chemical reactions, providing insight into the versatility of such compounds (Yıldırım et al., 2005).
Reaction Mechanisms
The study of reaction mechanisms involving pyrazole carboxamides was detailed by Ledenyova, Falaleev, Shikhaliev, Ryzhkova, and Zubkov (2018). They investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering complex reaction pathways (Ledenyova et al., 2018).
Synthesis and Biological Evaluation
Donohue, Michelotti, Reader, Reader, Stirling, and Tice (2002) conducted a synthesis and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. Their research contributed to understanding the potential biological applications of these compounds, including their toxic effects on C. elegans (Donohue et al., 2002).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized novel pyrazolopyrimidines derivatives, testing them for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promise in both cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase (Rahmouni et al., 2016).
Crystal Structure and DFT Study
Zhao and Wang (2023) investigated the crystal structure of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative of pyrazole, using X-ray diffraction and density functional theory (DFT) calculations. Their study offered insights into the physical and chemical properties of the compound (Zhao & Wang, 2023).
Cytotoxicity of Pyrazole Derivatives
Hassan, Hafez, and Osman (2014) conducted research on the cytotoxicity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Their work involved synthesizing and testing these compounds against Ehrlich Ascites Carcinoma (EAC) cells, contributing to understanding their potential as antitumor agents (Hassan et al., 2014).
Protoporphyrinogen Oxidase Inhibitors
Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, and Yang (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as protoporphyrinogen oxidase inhibitors, potentially useful as herbicides. These compounds showed substantial herbicidal activity and inhibition against protoporphyrinogen oxidase in vitro (Li et al., 2008).
Antimicrobial Activity
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, examining their antimicrobial activity against various bacterial strains and fungi. This research expanded the understanding of the antimicrobial potential of these compounds (Hassan, 2013).
Photosynthetic Electron Transport Inhibitors
Vicentini, Guccione, Giurato, Ciaccio, Mares, and Forlani (2005) investigated a series of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. Their study highlighted the inhibitory properties of these compounds, which could be comparable to commercial herbicides like diuron and lenacil (Vicentini et al., 2005).
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-15(12(2)22(3)20-11)16(24)19-7-9-23-8-4-13(21-23)14-10-17-5-6-18-14/h4-6,8,10H,7,9H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIWOPVMYHRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)
